molecular formula C8H14O2 B1433127 6-Oxaspiro[2.5]octan-1-ylmethanol CAS No. 1384431-20-2

6-Oxaspiro[2.5]octan-1-ylmethanol

Cat. No.: B1433127
CAS No.: 1384431-20-2
M. Wt: 142.2 g/mol
InChI Key: JKZFXRMBOOPAPG-UHFFFAOYSA-N
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Description

6-Oxaspiro[2.5]octan-1-ylmethanol is a chemical compound belonging to the class of spirocyclic compounds. It is characterized by a spirocyclic structure where a tetrahydrofuran ring is fused to a cyclopentane ring, with a methanol group attached to the spiro carbon. This compound is a colorless liquid with a molecular formula of C9H16O2 and a molecular weight of 156.22 g/mol.

Properties

IUPAC Name

6-oxaspiro[2.5]octan-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-6-7-5-8(7)1-3-10-4-2-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZFXRMBOOPAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxaspiro[2.5]octan-1-ylmethanol typically involves the following steps:

    Formation of the Spirocyclic Structure: The spirocyclic structure can be formed through a cyclization reaction involving a suitable precursor, such as a diol or an epoxide. This reaction often requires the use of a strong acid or base as a catalyst.

    Introduction of the Methanol Group: The methanol group can be introduced through a nucleophilic substitution reaction, where a hydroxyl group is replaced by a methanol group. This reaction may require the use of a suitable reagent, such as methanol or a methanol derivative, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization and substitution reactions under controlled temperature and pressure conditions.

    Purification Techniques: Techniques such as distillation, crystallization, or chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Oxaspiro[2.5]octan-1-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or a carboxylic acid.

    Reduction: The compound can be reduced to form a corresponding alcohol or hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reaction is usually performed under anhydrous conditions.

    Substitution: Reagents such as thionyl chloride, phosphorus tribromide, or alkyl halides are used for substitution reactions. The reaction conditions may vary depending on the desired product.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

6-Oxaspiro[2.5]octan-1-ylmethanol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Oxaspiro[2.5]octan-1-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The spirocyclic structure may allow it to bind to specific enzymes or receptors, modulating their activity.

    Modulation of Cellular Pathways: The compound may influence cellular signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    6-Oxaspiro[2.5]octane-1-methanol: A closely related compound with a similar spirocyclic structure.

    Spiro[2.5]octan-1-ylmethanol: Another spirocyclic compound with a different ring fusion pattern.

Uniqueness

6-Oxaspiro[2.5]octan-1-ylmethanol is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Biological Activity

6-Oxaspiro[2.5]octan-1-ylmethanol is a compound with a unique spirocyclic structure that has garnered attention in biochemical research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound interacts with various enzymes and proteins, influencing their activity and function. Key interactions include:

  • Oxidoreductases : These enzymes facilitate oxidation-reduction reactions, crucial for metabolic processes.
  • Hydrogen Bonding : The compound can form hydrogen bonds with proteins, affecting their conformation and stability.

Cellular Effects

The compound significantly impacts cellular processes:

  • Cell Signaling : It modulates signaling pathways critical for cell proliferation and differentiation.
  • Gene Expression : By interacting with transcription factors, it alters gene expression, leading to changes in protein production.

The biological activity of this compound is mediated through several mechanisms:

  • Binding to Biomolecules : The compound binds to specific enzymes and receptors, which can either inhibit or activate their functions.
  • Metabolic Pathways : It participates in metabolic pathways through oxidation-reduction reactions, influencing overall metabolic flux within cells.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage:

  • Low Doses : Minimal effects on cellular function.
  • Moderate to High Doses : Significant changes in metabolic pathways and gene expression.
  • Toxicity at High Doses : High concentrations may lead to cellular damage and apoptosis.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various pathogens. It demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Study 2: Anticancer Potential

In vitro experiments assessed the anticancer effects on human cancer cell lines (HeLa and A549). The compound showed promising results with IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

Temporal Effects in Laboratory Settings

The stability of this compound under laboratory conditions has been documented:

  • Stability : Generally stable but degrades under prolonged exposure to light and heat.
  • Long-term Effects : Sustained exposure leads to notable changes in cellular metabolism and gene expression, highlighting its potential for prolonged biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxaspiro[2.5]octan-1-ylmethanol
Reactant of Route 2
6-Oxaspiro[2.5]octan-1-ylmethanol

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